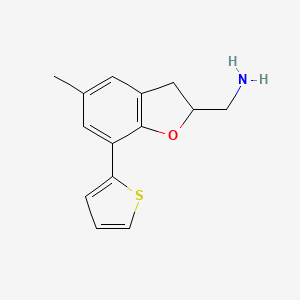
(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzofuran ring fused with a thiophene ring and a methanamine group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran or thiophene rings .
Wissenschaftliche Forschungsanwendungen
(5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran and thiophene derivatives, such as:
- 2,3-Dihydrobenzofuran
- Thiophene-2-carboxaldehyde
- Benzofuran-2-carboxylic acid
Uniqueness
The uniqueness of (5-Methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H15NOS |
|---|---|
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
(5-methyl-7-thiophen-2-yl-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C14H15NOS/c1-9-5-10-7-11(8-15)16-14(10)12(6-9)13-3-2-4-17-13/h2-6,11H,7-8,15H2,1H3 |
InChI-Schlüssel |
XIMRFKOFSGBVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)C3=CC=CS3)OC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


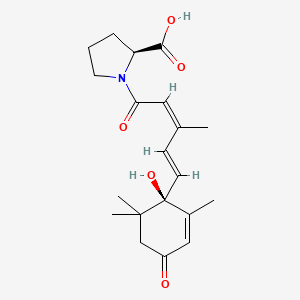
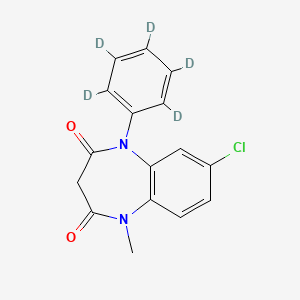
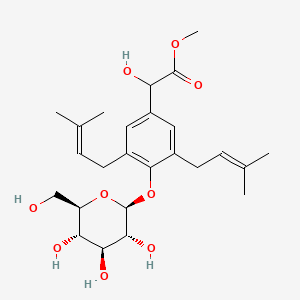

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
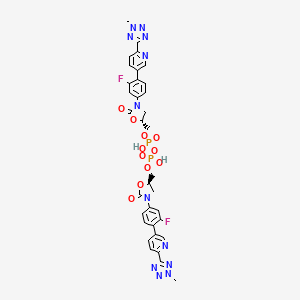
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
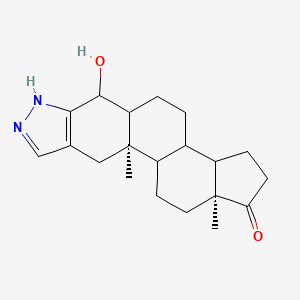
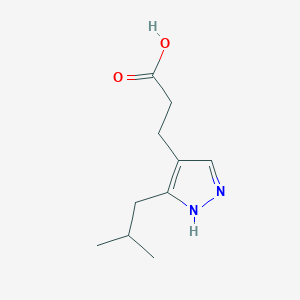
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
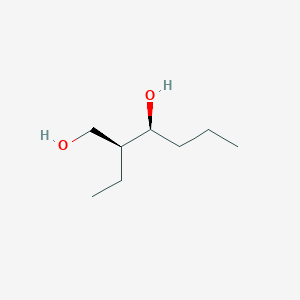
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

